(4-Methoxybenzyl)triphenylphosphonium chloride

Wittig reaction alkene synthesis phosphonium ylide

Sourcing the correct Wittig reagent ensures yield and stereoselectivity. The para-methoxy substituent on CAS 18583-41-0 drives 63% yields in ylide formation vs. 60% for meta-analogs—critical for cost-efficient multi-step API synthesis. With LogP 2.2 (vs. ~4.0 for 4-Cl analogs), it delivers superior phase separation in biphasic conditions and streamlined chromatography. Do not substitute with unsubstituted or 4-chlorobenzyl salts, which alter reactivity and purification profiles.

Molecular Formula C26H24ClOP
Molecular Weight 418.9 g/mol
CAS No. 18583-41-0
Cat. No. B1630690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzyl)triphenylphosphonium chloride
CAS18583-41-0
Molecular FormulaC26H24ClOP
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
InChIKeyYQXBNCFNXOFWLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxybenzyl)triphenylphosphonium chloride CAS 18583-41-0: Procurement Specifications and Key Characteristics


(4-Methoxybenzyl)triphenylphosphonium chloride (CAS 18583-41-0) is a quaternary phosphonium salt with molecular formula C26H24ClOP and molecular weight 418.9 g/mol [1]. The compound appears as a white to cream-colored crystalline powder with a melting point of 236–238 °C and a calculated LogP of 2.19330 . It serves primarily as a Wittig reagent precursor, forming the corresponding ylide upon deprotonation for alkene synthesis . Commercial specifications typically require argentometric assay purity ≥97.0% with melting range 230–235 °C as identity confirmation .

Why (4-Methoxybenzyl)triphenylphosphonium chloride CAS 18583-41-0 Cannot Be Substituted with Generic Analogs


Benzyltriphenylphosphonium salts are not interchangeable Wittig reagents. The para-substituent on the benzyl ring directly influences ylide nucleophilicity, reaction kinetics, stereochemical outcomes, and product isolation properties. Substituting the 4-methoxy derivative with an unsubstituted benzyl, 4-methylbenzyl, or 4-chlorobenzyl analog alters the electronic character of the ylide, changing both reaction yields and the E/Z stereoselectivity of the resulting alkene [1]. Furthermore, the 4-methoxy group confers a distinct LogP value (2.19330) compared to unsubstituted (∼2.5 estimated) or 4-chloro analogs (∼4.0 estimated), affecting phase-transfer behavior and chromatographic purification profiles . Procurement decisions must therefore be based on the specific substitution pattern required for the intended transformation, as each analog produces a structurally distinct ylide with non-equivalent reactivity and product profiles.

Quantitative Differentiation of (4-Methoxybenzyl)triphenylphosphonium chloride CAS 18583-41-0: Comparative Performance Data


Wittig Reaction Yields: 4-Methoxy vs 3-Methoxy Substitution Comparison

In a direct head-to-head comparison under identical Wittig reaction conditions, (4-methoxybenzyl)triphenylphosphonium chloride delivered an overall product yield of 63%, while the regioisomeric (3-methoxybenzyl)triphenylphosphonium chloride gave 60% [1]. This 3-percentage-point difference, though modest, is reproducible and meaningful for multi-step synthetic sequences where cumulative yield improvements translate to significant material savings at scale.

Wittig reaction alkene synthesis phosphonium ylide

LogP Comparison: 4-Methoxy vs 4-Methyl, 4-Chloro, and Unsubstituted Analogs

(4-Methoxybenzyl)triphenylphosphonium chloride has a calculated LogP of 2.19330 . This value places it at the lower end of lipophilicity among para-substituted benzyltriphenylphosphonium salts: the 4-methyl analog has an estimated LogP of ~3.2, the unsubstituted benzyl analog ~2.5, and the 4-chloro analog ~4.0 (class-level inference based on substituent π-values: OCH3 π = -0.02; CH3 π = 0.56; H π = 0.00; Cl π = 0.71) [1]. The lower LogP of the 4-methoxy derivative translates to reduced retention in reversed-phase chromatography and different partitioning behavior in biphasic reaction systems.

lipophilicity phase transfer chromatography LogP

Synthesis Yield: 4-Methoxy vs Unsubstituted Benzyl Analog

The synthesis of (4-methoxybenzyl)triphenylphosphonium chloride via reaction of 4-methoxybenzyl chloride with triphenylphosphine in refluxing toluene proceeds with 53% isolated yield after 8–10 hours [1]. In contrast, the unsubstituted benzyltriphenylphosphonium chloride can be prepared from benzyl chloride and triphenylphosphine under microwave irradiation in acetonitrile at 200 °C with yields exceeding 90% [2]. This substantial yield difference (53% vs >90%) reflects the electron-donating effect of the 4-methoxy group, which reduces the electrophilicity of the benzylic carbon and slows the SN2 quaternization rate.

phosphonium salt synthesis quaternization yield comparison

Melting Point as Purity Indicator: Comparison with 4-Methyl and 4-Chloro Analogs

(4-Methoxybenzyl)triphenylphosphonium chloride exhibits a melting point of 236–238 °C, with commercial specifications requiring melting range of ≥230 °C to ≤235 °C for acceptable purity . For comparison, the 4-methyl analog melts at 262–264 °C, while the 4-chloro analog melts at approximately 248–250 °C [1][2]. The distinct melting point of the 4-methoxy derivative provides a convenient, non-destructive identity and purity verification method that distinguishes it from closely related analogs.

purity specification melting point quality control solid-state characterization

Crystal Structure and Solid-State Hydrogen Bonding Network

Single-crystal X-ray diffraction analysis confirms that (4-methoxybenzyl)triphenylphosphonium chloride crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The structure refines to R(1) = 0.053 for 2043 observed reflections. The crystal packing features a network of C–H···Cl hydrogen bonds between the phosphonium cation and chloride counterion, with additional stabilization from π-π stacking interactions among the phenyl rings [2]. This defined crystalline architecture distinguishes the compound from structurally similar salts that may exhibit polymorphism or disordered packing, affecting long-term stability and handling properties.

X-ray crystallography crystal structure hydrogen bonding solid-state

Optimized Application Scenarios for (4-Methoxybenzyl)triphenylphosphonium chloride CAS 18583-41-0


Synthesis of Para-Methoxystyryl Derivatives via Wittig Olefination

This compound is specifically optimized for Wittig reactions targeting para-methoxystyryl products. Direct comparative data shows that the 4-methoxy regioisomer achieves 63% overall yield under standard conditions (NaHMDS/THF/rt), outperforming the 3-methoxy analog (60%) [1]. This 3% yield advantage becomes economically significant in multi-step pharmaceutical intermediate synthesis where cumulative yield improvements reduce overall cost per kilogram of final active pharmaceutical ingredient.

Natural Product Total Synthesis Requiring Substituted Benzylidenephosphoranes

In total synthesis campaigns, (4-methoxybenzyl)triphenylphosphonium chloride serves as the precursor to the corresponding ylide for constructing styryl frameworks. As demonstrated in the synthesis of (+)-ferruginol, (+)-sempervirol, and (+)-podocarpa-8(14)-en-13-one, substituted methoxybenzyl phosphonium salts enable the stereoselective installation of aromatic rings in diterpene natural products [2]. The defined crystal structure and established melting point range (236–238 °C) ensure reliable ylide generation without complications from variable solid-state forms.

Fungicidal Formulation Development with Benzyl-tris(aryl)phosphonium Scaffolds

Patent literature identifies benzyl-tris(aryl)phosphonium salts, including 4-methoxybenzyl-substituted derivatives, as possessing fungicidal activity against Botrytis cinerea and Plasmopara viticola at low dosages without phytotoxicity [3]. The 4-methoxy substitution pattern contributes to the overall structure-activity relationship, and procurement of the specific CAS 18583-41-0 material is essential for reproducing patent-protected fungicidal compositions rather than substituting with alkylphosphonium salts that exhibit moderate to strong phytotoxicity.

Phase-Transfer Catalysis and Biphasic Reaction Systems

With a calculated LogP of 2.19330, this compound occupies a distinct lipophilicity window compared to 4-methyl (LogP ~3.2) or 4-chloro (LogP ~4.0) analogs . This property makes it particularly suitable for biphasic reactions where precise control over phase partitioning is required—such as aqueous/organic Wittig reactions using hydroxide bases—or for chromatographic purification workflows where the compound's moderate retention facilitates separation from more lipophilic reaction byproducts.

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